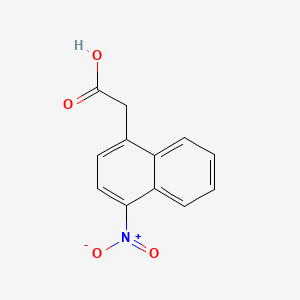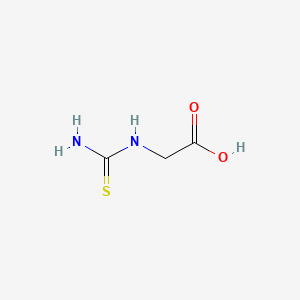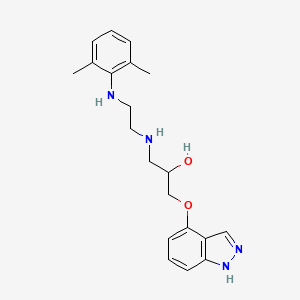
4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo-
Descripción general
Descripción
4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo-, also known as Allopurinol, is a xanthine oxidase inhibitor that is used to treat hyperuricemia and gout. It is a synthetic compound that was first synthesized by George Hitchings and Gertrude Elion in 1956. Since then, it has been widely used in the medical field due to its effectiveness in treating various disorders.
Mecanismo De Acción
4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- reduces the production of uric acid, which is the main cause of gout and other related disorders.
Biochemical and Physiological Effects
4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- has been shown to have several biochemical and physiological effects. It reduces the production of uric acid, which helps in the prevention of gout and other related disorders. It also has antioxidant properties, which help in the prevention of oxidative stress and inflammation. In addition, it has been shown to have a protective effect on the heart and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- has several advantages in lab experiments. It is readily available and easy to synthesize, which makes it a cost-effective option for researchers. It also has a well-established mechanism of action, which makes it a reliable tool for studying the effects of xanthine oxidase inhibition. However, it has certain limitations, such as its low solubility and stability in aqueous solutions, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo-. One potential area of research is its use in the treatment of cardiovascular diseases. Studies have shown that 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- can reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases. Another area of research is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- can reduce oxidative stress and inflammation in the brain, which may help in the prevention and treatment of these disorders.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of gout, hyperuricemia, and kidney stones. In addition, it has been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurological disorders.
Propiedades
IUPAC Name |
5-benzyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-9(7-12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONBPISLRWNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398404 | |
| Record name | 5-Benzyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25912-36-1 | |
| Record name | NSC78394 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















